molecular formula C14H15NO2 B2499303 2-(2,2-dimethylpropanimidoyl)-2,3-dihydro-1H-indene-1,3-dione CAS No. 634155-04-7

2-(2,2-dimethylpropanimidoyl)-2,3-dihydro-1H-indene-1,3-dione

Cat. No.: B2499303
CAS No.: 634155-04-7
M. Wt: 229.279
InChI Key: UEXLANGUMDSWMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,2-dimethylpropanimidoyl)-2,3-dihydro-1H-indene-1,3-dione is an organic compound with a complex structure that includes an indene backbone and a dimethylpropanimidoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-dimethylpropanimidoyl)-2,3-dihydro-1H-indene-1,3-dione typically involves multiple steps. One common method includes the reaction of 2,3-dihydro-1H-indene-1,3-dione with 2,2-dimethylpropanimidoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the imidoyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-dimethylpropanimidoyl)-2,3-dihydro-1H-indene-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imidoyl group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidoyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines.

Scientific Research Applications

2-(2,2-dimethylpropanimidoyl)-2,3-dihydro-1H-indene-1,3-dione has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethylpropane: A simpler compound with a similar dimethylpropanimidoyl group but lacking the indene backbone.

    2,2-Dimethoxypropane: Another related compound used in organic synthesis.

    Neopentane: A structurally similar compound with different chemical properties.

Uniqueness

2-(2,2-dimethylpropanimidoyl)-2,3-dihydro-1H-indene-1,3-dione is unique due to its combination of an indene backbone and a dimethylpropanimidoyl group

Properties

IUPAC Name

2-(2,2-dimethylpropanimidoyl)indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-14(2,3)13(15)10-11(16)8-6-4-5-7-9(8)12(10)17/h4-7,10,15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEXLANGUMDSWMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=N)C1C(=O)C2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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